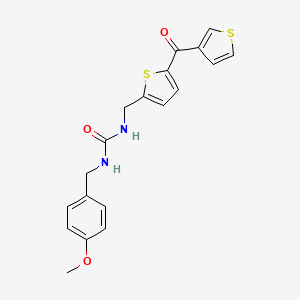

![molecular formula C20H22N2O5S2 B2638055 3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1797586-71-0](/img/structure/B2638055.png)

3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

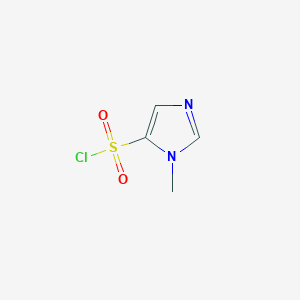

This compound is a complex organic molecule that contains several functional groups, including a 2H-pyran ring, a benzo[d]oxazole ring, and a sulfonamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran and benzo[d]oxazole rings would give the molecule a certain degree of rigidity, while the sulfonamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyran ring might undergo reactions at the carbon-carbon double bond, while the sulfonamide group could potentially be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación

Metabolic Characterization and Pharmacological Potential

Metabolism and Disposition of B-Cell Lymphoma-2 Inhibitors Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes hepatic metabolism with approximately 66% of the administered dose cleared this way. It is primarily excreted through feces, with minimal urinary excretion. The medication is majorly metabolized through enzymatic oxidation, followed by sulfation or nitro reduction, with gut bacteria likely contributing to the formation of nitro reduction metabolites. Notably, M27, a major metabolite formed by cytochrome P450 isoform 3A4 (CYP3A4), was identified as a significant component, constituting about 12% of total drug-related material. Despite its considerable presence, M27 is not anticipated to have clinically relevant pharmacologic activities, either on-target or off-target (Liu et al., 2017).

Insights into Drug-Induced Syndromes

Glaucoma Induction by Sulfamethoxazole-Trimethoprim Sulfamethoxazole-trimethoprim, widely used for treating and preventing infections, is associated with a rare syndrome involving choroidal effusion, transient myopia, and angle-closure glaucoma. A notable case involved a patient who didn't recover visual acuity post-medication withdrawal, leading to total cataract and phthisis bulbi despite the early drug discontinuation. This suggests potential severe ocular complications linked with sulfamethoxazole-trimethoprim usage under certain conditions (Spadoni et al., 2007).

Exploring Immune Responses and Allergies

Immune Response to Sulfamethoxazole in AIDS Patients Research reveals a significant presence of sulfamethoxazole (SMX)-specific antibodies in AIDS patients with a history of hypersensitivity, highlighting an immune response pattern distinct from patients without such reactions or negative controls. This study showcases the immune system's specific response to SMX, potentially contributing to hypersensitivity reactions observed in certain patients with AIDS. Notably, the SMX-specific antibodies recognized various sulfa compounds, indicating a broad reactivity that might influence treatment approaches for patients with sulfa allergies (Daftarian et al., 1995).

Direcciones Futuras

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other molecules and its potential applications in fields such as medicinal chemistry .

Propiedades

IUPAC Name |

3-methyl-2-oxo-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-22-17-13-16(7-8-18(17)27-19(22)23)29(24,25)21-14-20(9-11-26-12-10-20)28-15-5-3-2-4-6-15/h2-8,13,21H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMCVIGHUAWTHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)SC4=CC=CC=C4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)

![3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2637991.png)

![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)